[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine
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Overview
Description
[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . The fluorophenyl group can be introduced through various substitution reactions, often using fluorinated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring .
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Pyrazole derivatives, including this compound, have been studied for their antimicrobial, anti-inflammatory, and anticancer properties . The fluorophenyl group can enhance the compound’s binding affinity to biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological processes. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring, but with different substituents, leading to distinct chemical and biological properties.
3-(5)-Substituted Pyrazoles: These compounds have similar core structures but differ in the substituents attached to the pyrazole ring, resulting in varied reactivity and applications.
Uniqueness: The uniqueness of [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine lies in its specific combination of the fluorophenyl group and the pyrazole ring. This combination can enhance its chemical stability, biological activity, and potential for various applications compared to other similar compounds .
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLOOHRTPTXWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NN2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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